molecular formula C22H21FN2OS B2451295 (5-(4-Fluorophenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione CAS No. 941947-22-4

(5-(4-Fluorophenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione

Cat. No. B2451295
CAS RN: 941947-22-4
M. Wt: 380.48
InChI Key: LQFVRBQLZPATOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(4-Fluorophenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione, also known as FPMTM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Kumar et al. (2017) detailed the synthesis of novel compounds including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, related to the chemical . They evaluated antidepressant and antianxiety activities using the Porsolt’s behavioral despair test and the plus maze method in mice.

5-HT2 Antagonist Activity

Watanabe et al. (1993) described the synthesis of 4-(benzo[b]furan-2-yl)piperidines and 4-(benzo[b]thiophen-3-yl)piperidines, which exhibit 5-HT2 antagonist activity. This study highlights the therapeutic potential of furan-piperazine compounds in the modulation of serotonin receptors (Watanabe, Yoshiwara, & Kanao, 1993).

Antipsychotic Potential

Raviña et al. (2000) synthesized a series of butyrophenones with structures similar to the chemical . These compounds showed affinity for dopamine and serotonin receptors, suggesting their potential as antipsychotic drugs (Raviña et al., 2000).

Anti-Tuberculosis Activity

Tangallapally et al. (2006) identified a lead compound in their anti-tuberculosis drug discovery program which bears structural resemblance to the chemical . The study focused on enhancing bioavailability and anti-tuberculosis activity through structural modifications (Tangallapally, Lee, Lenaerts, & Lee, 2006).

Corrosion Inhibition

Singaravelu and Bhadusha (2022) investigated a novel organic compound, structurally related to the chemical , as an inhibitor for the prevention of mild steel corrosion in acidic medium. The study emphasizes the compound's effectiveness as a corrosion inhibitor (Singaravelu & Bhadusha, 2022).

Antibacterial and Anthelmintic Activity

Sanjeevarayappa et al. (2015) synthesized and evaluated tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate for its antibacterial and anthelmintic activities. This research highlights the potential of similar compounds in the treatment of infections and parasitic diseases (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

properties

IUPAC Name

[5-(4-fluorophenyl)furan-2-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2OS/c1-16-3-2-4-19(15-16)24-11-13-25(14-12-24)22(27)21-10-9-20(26-21)17-5-7-18(23)8-6-17/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFVRBQLZPATOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(4-Fluorophenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.